molecular formula C8H9ClN2O2 B15293294 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B15293294
M. Wt: 200.62 g/mol
InChI Key: SSCUOMPWGNZKCL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features and biological activities. Its ability to inhibit specific molecular targets, such as FGFR, sets it apart from other similar compounds .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-3,6H,4H2,(H,9,10)(H,11,12);1H

InChI Key

SSCUOMPWGNZKCL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O.Cl

Origin of Product

United States

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